4'-Ethylacetophenone

Description

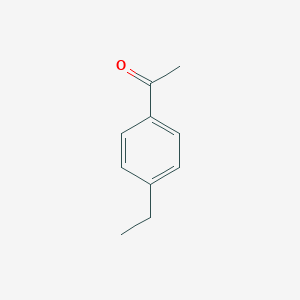

Structure

3D Structure

Properties

IUPAC Name |

1-(4-ethylphenyl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12O/c1-3-9-4-6-10(7-5-9)8(2)11/h4-7H,3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NODGRWCMFMEGJH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=C(C=C1)C(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5061326 | |

| Record name | p-Ethylacetophenone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5061326 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

148.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

937-30-4 | |

| Record name | 4′-Ethylacetophenone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=937-30-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4'-Ethylacetophenone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000937304 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4'-Ethylacetophenone | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=6768 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Ethanone, 1-(4-ethylphenyl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | p-Ethylacetophenone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5061326 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-ethylacetophenone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.012.114 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4'-ETHYLACETOPHENONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/LSA7B53YDO | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to 4'-Ethylacetophenone (CAS: 937-30-4)

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of 4'-Ethylacetophenone, a key aromatic ketone intermediate. It covers its physicochemical properties, spectroscopic data, synthesis, and applications, with a focus on its role in the synthesis of pharmacologically relevant compounds.

Chemical Identity and Physical Properties

This compound, also known as p-ethylacetophenone, is a clear, colorless to pale yellow liquid.[1] It is an aromatic ketone that is widely used as a versatile intermediate and building block in organic synthesis.[2]

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| CAS Number | 937-30-4 | [2] |

| Molecular Formula | C₁₀H₁₂O | [2] |

| Molecular Weight | 148.20 g/mol | [2] |

| Appearance | Clear colorless to pale yellow liquid/oil | [2][3] |

| Melting Point | -20.6 °C | [3][4] |

| Boiling Point | 125 °C at 20 mmHg; 116-117 °C at 15 Torr | [4][5] |

| Density | 0.993 g/mL at 25 °C | [3][4] |

| Refractive Index (n20/D) | 1.5293 | [3][4] |

| Flash Point | 91 °C (195.8 °F) - closed cup | [4] |

| Water Solubility | Not miscible or difficult to mix | [1][3] |

| Solubility | Soluble in alcohol, Chloroform (Slightly), Ethyl Acetate (Slightly) | [1][3] |

| InChI Key | NODGRWCMFMEGJH-UHFFFAOYSA-N | [4] |

| Canonical SMILES | CCC1=CC=C(C=C1)C(=O)C | [5] |

Spectroscopic Data

The structural identity of this compound is confirmed by various spectroscopic methods.

Table 2: Spectroscopic Data for this compound

| Technique | Key Data Points | Reference(s) |

| ¹H NMR | δ (ppm): 7.87 (d), 7.27 (d), 2.70 (q), 2.56 (s), 1.25 (t) | [6] |

| IR (Infrared) | Key Stretches (cm⁻¹): ~3030 (aromatic C-H), ~2900 (alkyl C-H), ~1655 (C=O, ketone) | [7] |

| Mass Spec (EI) | m/z: 148 (M+), 133, 105, 77, 43 | [1][8] |

Experimental Protocols for Spectroscopic Analysis

While specific instrument parameters can vary, general protocols for obtaining spectroscopic data are as follows:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: A sample of this compound is dissolved in a deuterated solvent, typically chloroform-d (B32938) (CDCl₃), and placed in an NMR tube. ¹H NMR spectra are recorded on a spectrometer, such as a 400 or 500 MHz instrument.[9][10] Chemical shifts are reported in parts per million (ppm) relative to an internal standard, such as tetramethylsilane (B1202638) (TMS).

-

Infrared (IR) Spectroscopy: A thin film of neat liquid this compound is placed between two salt plates (e.g., NaCl or KBr) or analyzed using an Attenuated Total Reflectance (ATR) accessory.[3] The spectrum is recorded using an FTIR spectrometer.

-

Mass Spectrometry (MS): Mass spectra are typically obtained using a gas chromatograph coupled to a mass spectrometer (GC-MS) with electron ionization (EI).[7][11] The sample is injected into the GC, which separates it from any impurities before it enters the mass spectrometer, where it is fragmented and detected.

Synthesis of this compound

This compound is commonly synthesized via the Friedel-Crafts acylation of ethylbenzene (B125841). This electrophilic aromatic substitution reaction involves the reaction of ethylbenzene with an acylating agent, such as acetyl chloride or acetic anhydride (B1165640), in the presence of a Lewis acid catalyst, typically aluminum chloride (AlCl₃).[2][12]

Detailed Experimental Protocol: Friedel-Crafts Acylation

This protocol describes the synthesis of this compound from ethylbenzene and acetic anhydride.[13]

Materials and Equipment:

-

Three-neck round-bottom flask

-

Magnetic stir bar and stir plate

-

Dropping funnel

-

Condenser with a drying tube

-

Ice bath

-

Ethylbenzene

-

Acetic anhydride

-

Anhydrous aluminum chloride (AlCl₃)

-

Dichloromethane (B109758) (CH₂Cl₂)

-

Hydrochloric acid (HCl)

-

Ice

-

Separatory funnel

-

Saturated sodium bicarbonate solution

-

Anhydrous magnesium sulfate (B86663) (MgSO₄)

-

Rotary evaporator

Procedure:

-

Assemble a dry three-neck round-bottom flask with a magnetic stir bar, a dropping funnel, and a condenser protected by a drying tube.

-

Charge the flask with a solution of ethylbenzene (e.g., 10.6 g, 99.85 mmol) in dichloromethane (100 mL).

-

Cool the flask to -70 °C using a dry ice/acetone bath.

-

To the chilled and stirred solution, carefully add anhydrous aluminum chloride (27 g, 202.49 mmol) in portions.

-

Prepare a solution of acetic anhydride (10.2 g, 99.91 mmol) in dichloromethane (20 mL) and add it to the dropping funnel.

-

Add the acetic anhydride solution dropwise to the reaction mixture over 3 hours, ensuring the internal temperature is maintained at -70 °C.[13]

-

After the addition is complete, allow the reaction to stir for an additional 2 hours at a temperature between -70 and -50 °C.[13]

-

Quench the reaction by slowly and carefully pouring the mixture into a beaker containing crushed ice and concentrated hydrochloric acid (100 mL).[13]

-

Transfer the mixture to a separatory funnel and separate the organic layer.

-

Extract the aqueous layer with dichloromethane.

-

Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator to yield crude this compound.

-

The product can be further purified by vacuum distillation.

Caption: Friedel-Crafts acylation workflow for the synthesis of this compound.

Applications in Drug Development and Organic Synthesis

This compound is a valuable precursor for the synthesis of more complex molecules, particularly chalcones, which are intermediates in the biosynthesis of flavonoids.[14][15]

Synthesis of Chalcones

Chalcones are synthesized through a Claisen-Schmidt condensation reaction between an acetophenone (B1666503) and a benzaldehyde (B42025) derivative.[8]

This protocol describes the synthesis of a chalcone (B49325) from this compound and a substituted benzaldehyde.[16]

Materials and Equipment:

-

Erlenmeyer flask

-

Magnetic stir bar and stir plate

-

This compound

-

Substituted benzaldehyde (e.g., 3-nitrobenzaldehyde)

-

15 M Sodium hydroxide (B78521) (NaOH) solution

-

Ice-cold deionized water

-

Beaker

-

Buchner funnel and filter flask

Procedure:

-

In a 50 mL Erlenmeyer flask, combine this compound (approx. 0.005 mol) and the substituted benzaldehyde (approx. 0.005 mol).

-

Add 4 mL of 95% ethanol and a magnetic stir bar. Stir the mixture until all solids are dissolved. Gentle warming may be necessary, but the solution should be cooled to room temperature before proceeding.[16]

-

Add 0.5 mL of 15 M sodium hydroxide solution to the mixture and continue stirring.[16]

-

Stir until a solid precipitate forms.

-

Add 10 mL of ice-cold deionized water to the flask and break up the solid mass with a spatula.[16]

-

Transfer the mixture to a beaker, using an additional 5 mL of ice-cold water for rinsing.

-

Collect the crude chalcone product by vacuum filtration and wash with cold water.

-

The product can be further purified by recrystallization from a suitable solvent, such as ethanol.

Caption: General workflow for the synthesis of chalcones via Claisen-Schmidt condensation.

Flavonoid Synthesis

Chalcones serve as crucial precursors for the synthesis of flavonoids, a diverse class of polyphenolic compounds with a wide range of biological activities, including antioxidant and anti-inflammatory properties.[14][15] The synthesis of the flavonoid core is typically achieved through the oxidative cyclization of the chalcone intermediate.[17] This makes this compound a valuable starting material for accessing novel flavonoid analogues for drug discovery research.

Safety and Handling

This compound is a combustible liquid and should be handled with appropriate safety precautions.[4]

-

Handling: Keep away from open flames, hot surfaces, and sources of ignition.[16] Avoid breathing mist, vapors, or spray. Wear protective gloves, clothing, and eye/face protection. Ensure adequate ventilation.

-

Storage: Store in a cool, dry, and well-ventilated place in a tightly closed container.[16]

-

Incompatibilities: Incompatible with strong oxidizing agents and strong bases.[16]

-

Toxicology: The toxicological properties have not been fully investigated.[16] However, read-across data from similar compounds like 4'-methylacetophenone (B140295) suggests that it is not genotoxic.[12]

Always consult the Safety Data Sheet (SDS) before handling this chemical.

References

- 1. 4-Ethylacetophenone(937-30-4) MS spectrum [chemicalbook.com]

- 2. 4-Ethylacetophenone | 937-30-4 [chemicalbook.com]

- 3. This compound | C10H12O | CID 13642 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. websites.umich.edu [websites.umich.edu]

- 5. venturacollegeorganicchemistry.weebly.com [venturacollegeorganicchemistry.weebly.com]

- 6. 4-Ethylacetophenone(937-30-4) 1H NMR [m.chemicalbook.com]

- 7. ir.library.oregonstate.edu [ir.library.oregonstate.edu]

- 8. tsijournals.com [tsijournals.com]

- 9. hmdb.ca [hmdb.ca]

- 10. rsc.org [rsc.org]

- 11. spectrabase.com [spectrabase.com]

- 12. masterorganicchemistry.com [masterorganicchemistry.com]

- 13. 4-Ethylacetophenone synthesis - chemicalbook [chemicalbook.com]

- 14. benchchem.com [benchchem.com]

- 15. mdpi.com [mdpi.com]

- 16. youtube.com [youtube.com]

- 17. mdpi.com [mdpi.com]

4'-Ethylacetophenone: A Comprehensive Technical Overview

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of 4'-Ethylacetophenone, a key aromatic ketone. Below, you will find its core physicochemical properties, detailed experimental protocols for its synthesis and characterization, and a logical workflow for its identification.

Core Physicochemical and Spectroscopic Data

Quantitative data for this compound are summarized in the table below, offering a clear comparison of its fundamental properties.

| Property | Value | Reference |

| Molecular Formula | C₁₀H₁₂O | [1][2][3] |

| Molecular Weight | 148.20 g/mol | [1][3] |

| CAS Number | 937-30-4 | [2] |

| Appearance | Colorless to pale yellow liquid | [2] |

| Density | 0.993 g/mL at 25 °C | [] |

| Boiling Point | 239.6 °C at 760 mmHg | [2] |

| Melting Point | -20.6 °C | [2][] |

| Flash Point | 94.1 °C | [2] |

| Refractive Index | n20/D 1.5293 | [2] |

| InChI Key | NODGRWCMFMEGJH-UHFFFAOYSA-N | [1] |

| Canonical SMILES | CCC1=CC=C(C=C1)C(=O)C | [1] |

Experimental Protocols

Detailed methodologies for the synthesis and characterization of this compound are crucial for reproducible research. The following sections provide established protocols.

Synthesis of this compound via Friedel-Crafts Acylation

A common and effective method for the synthesis of this compound is the Friedel-Crafts acylation of ethylbenzene (B125841).[2]

Materials:

-

Ethylbenzene

-

Acetic anhydride (B1165640)

-

Aluminum (III) chloride (AlCl₃)

-

Dichloromethane (B109758) (CH₂Cl₂)

-

Ice

-

Hydrochloric acid (HCl)

-

Round-bottom flask

-

Magnetic stirrer

-

Dropping funnel

-

Separatory funnel

Procedure:

-

A solution of ethylbenzene (10.6 g, 99.85 mmol) in dichloromethane (100 mL) is chilled to -70 °C in a round-bottom flask.[2]

-

Aluminum (III) chloride (27 g, 202.49 mmol) is carefully added to the chilled solution.[2]

-

A solution of acetic anhydride (10.2 g, 99.91 mmol) in dichloromethane (20 mL) is added dropwise over 3 hours, ensuring the temperature is maintained at -70 °C.[2]

-

The resulting mixture is stirred for an additional 2 hours, with the temperature kept between -70 and -50 °C.[2]

-

The reaction mixture is then slowly added to a beaker containing a mixture of ice and hydrochloric acid (100 mL) to quench the reaction.[2]

-

The product is extracted with dichloromethane using a separatory funnel.[2]

-

The organic layer is dried over an anhydrous salt (e.g., MgSO₄), filtered, and the solvent is removed under reduced pressure to yield 1-(4-ethylphenyl)ethanone as a colorless liquid.[2] An expected yield is approximately 86%.[2]

Characterization Protocols

1. Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR Spectroscopy: A sample of this compound is dissolved in a deuterated solvent, typically chloroform-d (B32938) (CDCl₃). The spectrum is recorded on an NMR spectrometer (e.g., 500 MHz). Expected chemical shifts (δ) are approximately 7.89 ppm (doublet, 2H), 7.28 ppm (doublet, 2H), 2.71 ppm (quartet, 2H), 2.58 ppm (singlet, 3H), and 1.26 ppm (triplet, 3H).[5]

-

¹³C NMR Spectroscopy: A sample is prepared similarly to ¹H NMR. The spectrum reveals characteristic peaks for the carbonyl carbon, aromatic carbons, and aliphatic carbons.

2. Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule. A sample of this compound can be analyzed as a neat liquid between salt plates (e.g., NaCl) or using an Attenuated Total Reflectance (ATR) accessory on an FTIR spectrometer. The spectrum will show characteristic absorption bands for the carbonyl (C=O) stretch of the ketone and C-H stretches of the aromatic and alkyl groups.

3. Mass Spectrometry (MS)

Mass spectrometry is employed to determine the molecular weight and fragmentation pattern of the compound. A common technique is Gas Chromatography-Mass Spectrometry (GC-MS). The sample is injected into the GC, which separates it from any impurities before it enters the mass spectrometer. The resulting mass spectrum will show a molecular ion peak corresponding to the molecular weight of this compound (m/z = 148).[1]

Logical Workflow for Compound Identification

The following diagram illustrates a standard workflow for the identification and characterization of a chemical compound such as this compound.

Caption: Workflow for the synthesis, purification, and structural confirmation of this compound.

References

An In-depth Technical Guide to the Physical Properties of 4'-Ethylacetophenone

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical and chemical properties of 4'-Ethylacetophenone (CAS No: 937-30-4), a key intermediate in the synthesis of various pharmaceuticals and agrochemicals. The information presented herein is intended to support research, development, and quality control activities by providing essential data and standardized experimental methodologies.

General and Chemical Properties

This compound, also known as 1-(4-ethylphenyl)ethanone, is an aromatic ketone. At ambient temperature, it typically presents as a colorless or pale yellow liquid.[1] The compound consists of a benzene (B151609) ring substituted with an ethyl group and an acetyl group.[2] This structure makes it a versatile building block in organic synthesis.[2]

Table 1: Chemical Identifiers and Molecular Properties

| Property | Value | Reference(s) |

| CAS Number | 937-30-4 | [2][3] |

| Molecular Formula | C₁₀H₁₂O | [2][4] |

| Molecular Weight | 148.20 g/mol | [4][5] |

| Canonical SMILES | CCC1=CC=C(C=C1)C(=O)C | [6] |

| InChI Key | NODGRWCMFMEGJH-UHFFFAOYSA-N | [3][6] |

| Appearance | Colorless or pale yellow liquid | [1] |

Quantitative Physical Property Data

The following tables summarize the key quantitative physical properties of this compound, critical for handling, process design, and analytical method development.

Table 2: Thermodynamic and Physical Constants

| Property | Value | Conditions | Reference(s) |

| Melting Point | -20.6 °C | - | [1][2][3][6] |

| Boiling Point | 239.6 °C | at 760 mmHg | [1] |

| 125 °C | at 20 mmHg | [3][4][7] | |

| 116-117 °C | at 15 Torr | [6] | |

| Density | 0.993 g/mL | at 25 °C | [3][4][8] |

| Flash Point | 90 - 94.1 °C | Closed Cup | [1][3][4][9] |

| Refractive Index (n₂₀/D) | 1.5293 | at 20 °C | [1][3][8] |

| Vapor Pressure | 0.0445 hPa | at 20 °C | |

| 0.0397 mmHg | at 25 °C | [1] |

Table 3: Solubility Data

| Solvent | Solubility | Temperature | Reference(s) |

| Water | 1.31 g/L (Not miscible or difficult to mix) | 25 °C | [1] |

| Ethanol | 600.3 g/L (Soluble) | 25 °C | [1] |

| Methanol | 835.55 g/L | 25 °C | |

| Isopropanol | 320.72 g/L | 25 °C | |

| Acetone (B3395972) | 1151.84 g/L | 25 °C | |

| Ethyl Acetate | 1172.57 g/L (Slightly Soluble) | 25 °C | [1] |

| Chloroform | Slightly Soluble | - | [1] |

| Acetonitrile | 1357.57 g/L | 25 °C | |

| Toluene | 700.26 g/L | 25 °C |

Experimental Protocols

The following sections detail standardized methodologies for the determination of the key physical properties and spectral data of this compound. These protocols are based on common laboratory practices.

Melting Point Determination

The melting point is determined by observing the temperature range over which the solid-to-liquid phase transition occurs. A capillary method using a melting point apparatus is standard.

-

Apparatus : Melting point apparatus (e.g., Mel-Temp or similar), capillary tubes (sealed at one end), thermometer or digital temperature probe.

-

Procedure :

-

Ensure the this compound sample is solidified by cooling it below its melting point.

-

Finely crush a small amount of the solid sample.

-

Pack the dry, crushed sample into a capillary tube to a height of 1-2 mm by tapping the sealed end on a hard surface.[1][4]

-

Place the capillary tube into the heating block of the melting point apparatus alongside a calibrated thermometer.

-

Heat the block rapidly to a temperature approximately 15-20 °C below the expected melting point.

-

Reduce the heating rate to approximately 1-2 °C per minute to ensure thermal equilibrium.

-

Record the temperature at which the first drop of liquid appears (T₁).

-

Record the temperature at which the entire sample has melted into a clear liquid (T₂).[1]

-

The melting point is reported as the range T₁ - T₂. For a pure compound, this range is typically narrow (0.5-1.0 °C).

-

Boiling Point Determination

The boiling point is determined at a specific pressure using a microscale or miniscale method. The Thiele tube method is suitable for small sample volumes.

-

Apparatus : Thiele tube, mineral oil, thermometer, small test tube, capillary tube (sealed at one end), rubber band or wire.[10]

-

Procedure :

-

Add 0.5-1 mL of this compound to a small test tube.

-

Place a capillary tube, with its sealed end pointing up, inside the test tube containing the liquid.

-

Attach the test tube to a thermometer using a rubber band, ensuring the sample is level with the thermometer bulb.[10]

-

Clamp the assembly in a Thiele tube filled with mineral oil, ensuring the heat-transfer arm is properly positioned.[11]

-

Gently heat the arm of the Thiele tube with a microburner.[11]

-

As the temperature rises, a stream of bubbles will emerge from the open end of the inverted capillary tube.

-

Continue heating until a rapid and continuous stream of bubbles is observed, then remove the heat.[10]

-

The liquid will begin to cool. The boiling point is the temperature at which the bubbling stops and the liquid just begins to be drawn back into the capillary tube.[10][11]

-

Record the atmospheric pressure at the time of the measurement, as boiling point is pressure-dependent.[6]

-

Density Measurement

The density of liquid this compound is determined gravimetrically using a known volume.

-

Apparatus : Pycnometer (specific gravity bottle) of a known volume, analytical balance, and a constant temperature bath.

-

Procedure :

-

Clean and dry the pycnometer thoroughly and record its empty mass (m₁).[3]

-

Fill the pycnometer with the liquid sample, ensuring no air bubbles are present. If using a stoppered pycnometer, insert the stopper to displace excess liquid through the capillary.

-

Place the filled pycnometer in a constant temperature bath (e.g., 25 °C) to allow it to reach thermal equilibrium.

-

Carefully dry the outside of the pycnometer and measure its mass (m₂).[12]

-

The mass of the liquid is calculated as (m₂ - m₁).

-

The density (ρ) is calculated by dividing the mass of the liquid by the known volume (V) of the pycnometer: ρ = (m₂ - m₁) / V.[13]

-

Refractive Index Measurement

The refractive index is measured using a refractometer, which determines the extent to which light is bent when passing through the liquid.

-

Apparatus : Abbe refractometer, constant temperature water circulator, dropper, and a suitable solvent (e.g., isopropanol) for cleaning.

-

Procedure :

-

Turn on the refractometer and the light source. Ensure the prisms are clean and dry.

-

Calibrate the instrument using a standard of known refractive index (e.g., distilled water).

-

Using a dropper, place a few drops of this compound onto the surface of the lower prism.

-

Close the prisms firmly. The liquid should spread to form a thin, uniform film.

-

Allow the sample to equilibrate to the desired temperature (e.g., 20 °C) using the connected water circulator.

-

Look through the eyepiece and adjust the control knob until the dividing line between the light and dark fields is sharp and centered on the crosshairs.

-

Adjust the chromaticity corrector to eliminate any color fringes.

-

Read the refractive index value directly from the instrument's scale.

-

Spectroscopic Analysis Protocols

-

Sample Preparation : For a liquid sample like this compound, the simplest method is to place a single drop between two polished salt plates (e.g., NaCl or KBr) to create a thin film (liquid membrane method).[14] Alternatively, an Attenuated Total Reflectance (ATR) accessory can be used by placing a drop of the liquid directly onto the ATR crystal.[15]

-

Data Acquisition :

-

Record a background spectrum of the empty sample compartment (or clean ATR crystal) to subtract atmospheric CO₂ and H₂O absorptions.

-

Place the prepared sample in the instrument's beam path.

-

Acquire the sample spectrum, typically over a range of 4000-400 cm⁻¹. Co-add multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio.[15]

-

-

Sample Preparation : Dissolve 5-25 mg of this compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube. Add a small amount of an internal standard, such as tetramethylsilane (B1202638) (TMS), for chemical shift referencing (δ = 0.00 ppm).

-

Data Acquisition (¹H and ¹³C NMR) :

-

Insert the sample tube into the NMR spectrometer.

-

Lock the spectrometer onto the deuterium (B1214612) signal of the solvent and shim the magnetic field to achieve homogeneity.

-

Acquire the ¹H NMR spectrum using appropriate acquisition parameters (e.g., pulse angle, acquisition time, relaxation delay).

-

Acquire the ¹³C NMR spectrum. Due to the low natural abundance of ¹³C, more scans are required to achieve a good signal-to-noise ratio.[16] Proton decoupling is typically used to simplify the spectrum to single lines for each unique carbon.

-

-

Sample Preparation : Prepare a dilute solution of this compound (e.g., ~30 mg in 1-2 mL) in a volatile organic solvent such as acetone or dichloromethane.[17][18]

-

Data Acquisition :

-

Inject a small volume (e.g., 1 µL) of the prepared solution into the GC inlet.

-

The sample is vaporized and separated on a capillary column based on its boiling point and polarity.

-

As the compound elutes from the column, it enters the mass spectrometer's ion source.

-

In the ion source (commonly using Electron Ionization, EI), the molecule is ionized and fragmented.[19]

-

The mass analyzer separates the resulting ions based on their mass-to-charge (m/z) ratio, and the detector records their relative abundance, generating a mass spectrum.[20]

-

Characterization Workflow Visualization

The following diagram illustrates a logical workflow for the comprehensive physical and chemical characterization of a chemical compound such as this compound.

References

- 1. byjus.com [byjus.com]

- 2. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 3. mt.com [mt.com]

- 4. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 5. przyrbwn.icm.edu.pl [przyrbwn.icm.edu.pl]

- 6. quora.com [quora.com]

- 7. Measuring density | Class experiment | RSC Education [edu.rsc.org]

- 8. m.youtube.com [m.youtube.com]

- 9. ucc.ie [ucc.ie]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. uomus.edu.iq [uomus.edu.iq]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. wjec.co.uk [wjec.co.uk]

- 14. Liquid Samples : Shimadzu (Europe) [shimadzu.eu]

- 15. drawellanalytical.com [drawellanalytical.com]

- 16. Spectroscopy 13C NMR and 1H NMR - Mesbah Energy [irisotope.com]

- 17. memphis.edu [memphis.edu]

- 18. diverdi.colostate.edu [diverdi.colostate.edu]

- 19. tsapps.nist.gov [tsapps.nist.gov]

- 20. etamu.edu [etamu.edu]

An In-depth Technical Guide to 4'-Ethylacetophenone

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 4'-Ethylacetophenone, including its chemical identity, physicochemical properties, synthesis, and key applications relevant to scientific research and drug development.

Chemical Identity

The standardized IUPAC name for this compound is 1-(4-ethylphenyl)ethanone [1][2]. It is an organic compound classified as an aromatic ketone[3].

A variety of synonyms are used in literature and commercial listings for this compound. These are crucial to recognize for comprehensive literature searches and material sourcing.

Table 1: Synonyms for 1-(4-ethylphenyl)ethanone

| Synonym | Source |

| This compound | [1][3][4] |

| p-Ethylacetophenone | [1][4] |

| 1-(4-Ethylphenyl)ethan-1-one | [1][3] |

| 1-Acetyl-4-ethylbenzene | [1][3] |

| p-Acetylethylbenzene | [1][5] |

| p-Ethylphenyl methyl ketone | [1][4] |

| Ethanone, 1-(4-ethylphenyl)- | [1][3] |

| Acetophenone, 4'-ethyl- | [1][3] |

Physicochemical Properties

This compound is a colorless to pale yellow liquid with a characteristic sweet, floral odor[3]. It is stable under normal conditions but should be handled with care as it can be an irritant[3]. It is moderately soluble in water but shows good solubility in organic solvents like ethanol, ether, chloroform, and ethyl acetate[3][5][6].

Table 2: Physicochemical Data of this compound

| Property | Value | Reference(s) |

| Molecular Formula | C₁₀H₁₂O | [3][4][6] |

| Molecular Weight | 148.20 g/mol | [1] |

| CAS Number | 937-30-4 | [1][3][6] |

| Appearance | Colorless to pale yellow liquid | [3][6] |

| Density | 0.993 g/mL at 25 °C | [5][6] |

| Melting Point | -20.6 °C | [6] |

| Boiling Point | 239.6 °C at 760 mmHg; 125 °C at 20 mmHg | [5][6] |

| Flash Point | 91 °C (195.8 °F) - closed cup | |

| Refractive Index | n20/D 1.5293 | [5][6] |

| LogP | 2.45160 | [6] |

| Hydrogen Bond Donor Count | 0 | [6] |

| Hydrogen Bond Acceptor Count | 1 | [6] |

Experimental Protocols

A common method for the synthesis of this compound is the Friedel-Crafts acylation of ethylbenzene[7].

Protocol:

-

A solution of ethylbenzene (B125841) (10.6 g, 99.85 mmol) in dichloromethane (B109758) (100 mL) is chilled to -70 °C[7].

-

Aluminum (III) chloride (27 g, 202.49 mmol) is added to the chilled solution[7].

-

A solution of acetic anhydride (B1165640) (10.2 g, 99.91 mmol) in dichloromethane (20 mL) is added dropwise over 3 hours, maintaining the temperature at -70 °C[7].

-

The resulting solution is maintained for 2 hours at a temperature between -70 and -50 °C[7].

-

The reaction mixture is then added to a mixture of ice and hydrochloric acid (100 mL)[7].

-

The product is extracted with dichloromethane, and the organic layer is dried, filtered, and concentrated to yield 1-(4-ethylphenyl)ethanone as a colorless liquid[7].

Caption: Friedel-Crafts synthesis of this compound.

This compound can undergo enantioselective reduction to form chiral 1-(4-ethylphenyl)ethanol, a valuable building block in pharmaceutical synthesis. This biotransformation can be achieved using ketoreductases[8].

Protocol Outline:

-

A whole-cell catalysis system utilizing a specific ketoreductase, such as (S)-1-phenylethanol dehydrogenase from Aromatoleum aromaticum, is employed[8].

-

This compound serves as the substrate.

-

The reaction is carried out in a suitable buffer system.

-

A carbon source, such as sorbitol, is used for cofactor recycling, which can improve the chemical yield to 85-99%[8].

-

The reaction progress is monitored by measuring the concentrations of the substrate (this compound) and the product (1-(4-ethylphenyl)ethanol) over time[8].

Caption: Biocatalytic reduction of this compound.

Applications in Research and Drug Development

This compound is a versatile intermediate in organic synthesis. Its applications include:

-

Fragrance Industry: It is used in the fragrance industry due to its sweet, floral scent[3].

-

Intermediate in Organic Synthesis: Its chemical structure allows for various reactions, making it a useful building block for more complex molecules[3]. It can be used to produce 1,1'-p-phenylene-bis-ethanone[5][6].

-

Pharmaceutical and Agrochemical Research: It is a precursor for the synthesis of chalcones, which can be further elaborated into flavonoids and various heterocyclic compounds like pyrazolines, isoxazoles, and pyrimidines[4]. Acetophenone and its derivatives are considered valuable precursors in drug synthesis[9].

-

Liquid Crystal Intermediate: It serves as an intermediate in the production of liquid crystals[6].

-

Entomology Research: It has been identified as a volatile compound in foot odor that is attractive to Anopheles gambiae sensu stricto Giles, the primary vector for malaria, suggesting its potential use in developing lures for mosquito control[]. It has also been shown to elicit a response in the olfactory receptor of the insect Spodoptera litura[].

Caption: Application workflow of this compound.

References

- 1. This compound | C10H12O | CID 13642 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound 97.0+%, TCI America™ | Fisher Scientific [fishersci.ca]

- 3. CAS 937-30-4: 4′-Ethylacetophenone | CymitQuimica [cymitquimica.com]

- 4. scent.vn [scent.vn]

- 5. 4-Ethylacetophenone | 937-30-4 [chemicalbook.com]

- 6. This compound|lookchem [lookchem.com]

- 7. 4-Ethylacetophenone synthesis - chemicalbook [chemicalbook.com]

- 8. researchgate.net [researchgate.net]

- 9. Traveling across Life Sciences with Acetophenone—A Simple Ketone That Has Special Multipurpose Missions - PMC [pmc.ncbi.nlm.nih.gov]

The Solubility Profile of 4'-Ethylacetophenone in Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of 4'-Ethylacetophenone in various organic solvents. The information contained herein is intended to assist researchers, scientists, and professionals in the pharmaceutical and chemical industries in understanding and applying the solubility characteristics of this compound in their work. This document presents quantitative solubility data, details common experimental protocols for solubility determination, and offers a visual workflow for solvent selection.

Quantitative Solubility Data

This compound, a colorless to pale yellow liquid, exhibits a range of solubilities in common organic solvents. The following table summarizes available quantitative data, providing a valuable resource for solvent screening and process development.

| Solvent | Solubility (g/L) at 25°C |

| Acetonitrile | 1357.57 |

| Ethyl Acetate | 1172.57 |

| Acetone | 1151.84 |

| N,N-Dimethylformamide (DMF) | 1818.7 |

| Methanol | 835.55 |

| Toluene | 700.26 |

| Ethanol | 600.3 |

| n-Propanol | 521.72 |

| n-Butanol | 435.31 |

| Isopropanol | 320.72 |

| Isobutanol | 318.83 |

Qualitative assessments also indicate that this compound is soluble in ether and chloroform[1][2]. It is considered to be soluble in alcohol and most common organic solvents in general[1][2][3]. Conversely, it is not miscible or is difficult to mix with water[1][2][4].

Experimental Protocols for Solubility Determination

The determination of solubility is a critical step in chemical and pharmaceutical development. Several well-established methods are employed to obtain accurate and reproducible solubility data. The following are detailed methodologies for key experimental techniques.

The Shake-Flask Method

The shake-flask method is a widely recognized and reliable technique for determining thermodynamic (or equilibrium) solubility[5].

Principle: An excess amount of the solute (this compound) is added to a specific volume of the solvent. The mixture is then agitated at a constant temperature until equilibrium is reached, at which point the concentration of the dissolved solute in the saturated solution is measured.

Detailed Methodology:

-

Preparation: An excess of this compound is added to a flask containing a known volume of the organic solvent to be tested. The flask is securely sealed to prevent solvent evaporation.

-

Equilibration: The flask is placed in a constant temperature shaker or agitator. The mixture is agitated for a predetermined period (typically 24 to 72 hours) to ensure that equilibrium is reached. To confirm equilibrium, samples of the supernatant can be taken at different time points (e.g., 24, 48, and 72 hours) and analyzed. Equilibrium is considered to be reached when consecutive measurements show no significant change in concentration[2].

-

Phase Separation: Once equilibrium is achieved, the undissolved solute must be separated from the saturated solution. This is typically accomplished by centrifugation or filtration. It is crucial that this step is performed at the same temperature as the equilibration to avoid any changes in solubility[6].

-

Analysis: The concentration of this compound in the clear, saturated supernatant is then determined using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC), UV-Vis Spectroscopy, or gravimetric analysis.

Gravimetric Analysis

Gravimetric analysis is a straightforward and accurate method for determining the concentration of a solute in a saturated solution, particularly when the solute is non-volatile.

Principle: A known volume of the saturated solution is evaporated to dryness, and the mass of the remaining solute is measured.

Detailed Methodology:

-

Sample Preparation: A precise volume of the saturated solution, obtained from the shake-flask method, is carefully transferred to a pre-weighed, empty evaporating dish.

-

Evaporation: The solvent is evaporated from the dish using a controlled heat source, such as a water bath or a laboratory oven set to a temperature below the boiling point of the solute to prevent any loss of the analyte. The evaporation process is continued until all the solvent has been removed.

-

Drying and Weighing: The evaporating dish containing the solid residue is then placed in an oven at a suitable temperature to ensure all residual solvent is removed. The dish is cooled in a desiccator to prevent moisture absorption and then weighed. This drying and weighing process is repeated until a constant weight is achieved.

-

Calculation: The mass of the dissolved solute is determined by subtracting the initial weight of the empty dish from the final constant weight of the dish with the dry residue. The solubility is then calculated and expressed in the desired units (e.g., g/L).

UV/Vis Spectroscopy

UV/Vis spectroscopy can be a rapid and sensitive method for determining the concentration of a solute, provided the solute has a chromophore that absorbs light in the ultraviolet or visible range.

Principle: The absorbance of the saturated solution is measured at a specific wavelength and compared to a calibration curve prepared from standard solutions of known concentrations.

Detailed Methodology:

-

Wavelength Selection: The UV/Vis spectrum of a dilute solution of this compound in the solvent of interest is recorded to determine the wavelength of maximum absorbance (λmax).

-

Calibration Curve: A series of standard solutions of this compound with known concentrations are prepared in the same solvent. The absorbance of each standard solution is measured at the determined λmax. A calibration curve is then generated by plotting absorbance versus concentration.

-

Sample Analysis: The saturated solution obtained from the shake-flask method is diluted with the solvent to a concentration that falls within the linear range of the calibration curve. The absorbance of the diluted sample is then measured at λmax.

-

Concentration Determination: The concentration of the diluted sample is determined from the calibration curve. The solubility of the original saturated solution is then calculated by taking into account the dilution factor.

High-Performance Liquid Chromatography (HPLC)

HPLC is a highly accurate and precise method for determining solubility, especially for complex mixtures or when high sensitivity is required.

Principle: The concentration of the solute in a saturated solution is determined by separating the components of the solution on a chromatographic column and quantifying the analyte using a suitable detector.

Detailed Methodology:

-

Method Development: An appropriate HPLC method is developed, including the selection of a suitable column, mobile phase, flow rate, and detector (e.g., UV detector set at the λmax of this compound).

-

Calibration: A series of standard solutions of this compound of known concentrations are prepared and injected into the HPLC system to generate a calibration curve by plotting peak area versus concentration.

-

Sample Preparation and Analysis: The saturated solution from the shake-flask method is filtered and, if necessary, diluted to a concentration within the calibration range. A known volume of the prepared sample is then injected into the HPLC system.

-

Quantification: The peak area corresponding to this compound in the chromatogram of the sample is measured. The concentration of the diluted sample is determined from the calibration curve. The original solubility is then calculated by applying the dilution factor.

Visualizing the Solvent Selection Process

The choice of an appropriate solvent is a critical decision in many scientific and industrial processes. The following diagram illustrates a logical workflow for selecting a solvent based on solubility requirements and other key considerations.

Caption: A workflow for solvent selection based on solubility.

References

4'-Ethylacetophenone: A Comprehensive Safety and Handling Guide for Researchers

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

4'-Ethylacetophenone (CAS No. 937-30-4) is an aromatic ketone utilized as a flavoring agent, in perfumery, and as an intermediate in the synthesis of pharmaceuticals and other organic compounds.[1] A thorough understanding of its safety profile and proper handling procedures is paramount for professionals in research and drug development to ensure a safe laboratory environment and mitigate potential hazards. This technical guide provides a comprehensive overview of the safety data for this compound, including its physical and chemical properties, toxicological profile, and recommended experimental protocols for safety assessment.

Physical and Chemical Properties

A summary of the key physical and chemical properties of this compound is presented in Table 1. This data is essential for the safe handling, storage, and use of the compound in a laboratory setting.

| Property | Value | Reference |

| Molecular Formula | C10H12O | [1] |

| Molecular Weight | 148.21 g/mol | |

| Appearance | Colorless to light yellow liquid | [1][2] |

| Odor | Odorless | |

| Melting Point | -20.6 °C | [1] |

| Boiling Point | 239.6 °C at 760 mmHg; 125 °C at 20 mmHg | [1] |

| Flash Point | 91 °C (closed cup) | |

| Density | 0.993 g/mL at 25 °C | [1] |

| Vapor Pressure | 0.0397 mmHg at 25 °C | [1] |

| Water Solubility | Not miscible or difficult to mix in water | [1] |

| Solubility in Other Solvents | Soluble in alcohol, chloroform (B151607) (slightly), and ethyl acetate (B1210297) (slightly) | [1] |

| Refractive Index | n20/D 1.5293 | [1] |

Toxicological Data and Hazard Information

Hazard Statements:

-

H227: Combustible liquid.

-

H315: Causes skin irritation (reported in 50% of notifications).[4]

-

H319: Causes serious eye irritation (reported in 50% of notifications).[4]

A summary of available toxicological data is presented in Table 2.

| Toxicity Endpoint | Result | Reference |

| Acute Oral Toxicity | Data not available. | [3] |

| Acute Dermal Toxicity | Data not available. A limit test on a similar substance suggests low toxicity. | [6] |

| Acute Inhalation Toxicity | Data not available. | [3] |

| Skin Irritation/Corrosion | May cause skin irritation. | [4] |

| Eye Irritation/Corrosion | May cause serious eye irritation. | [4] |

| Sensitization | No information available. | [3] |

| Carcinogenicity | Not listed as a carcinogen by any agency. | [3] |

Experimental Protocols for Safety Assessment

Detailed experimental protocols are crucial for the accurate and reproducible assessment of a chemical's safety profile. The following sections outline the methodologies for key safety experiments based on internationally recognized guidelines, primarily from the Organisation for Economic Co-operation and Development (OECD).

Flash Point Determination

The flash point is a critical parameter for assessing the fire hazard of a liquid. The recommended method is the Pensky-Martens closed-cup test.

Methodology (based on ASTM D93):

-

Apparatus: A Pensky-Martens closed-cup tester is used.

-

Procedure:

-

A sample of this compound is placed in the test cup.

-

The sample is heated at a slow, constant rate with continuous stirring.

-

An ignition source is directed into the cup at regular temperature intervals.

-

The flash point is the lowest temperature at which the vapors above the liquid ignite upon application of the ignition source.

-

Acute Oral Toxicity Assessment

The acute oral toxicity is typically determined using a limit test or a full study to determine the LD50 value.

Methodology (based on OECD Guideline 423):

-

Test Animals: Healthy, young adult rats are typically used.[7][8]

-

Procedure (Limit Test):

-

A single dose of 2000 mg/kg body weight is administered by oral gavage to a group of animals.[9]

-

If no mortality or significant signs of toxicity are observed, the LD50 is considered to be greater than 2000 mg/kg, and further testing at higher doses is generally not necessary.[9]

-

Animals are observed for mortality, clinical signs of toxicity, and body weight changes for at least 14 days.[9]

-

A gross necropsy is performed on all animals at the end of the observation period.[9]

-

Acute Dermal Toxicity Assessment

This test determines the potential for a substance to cause toxicity through skin contact.

Methodology (based on OECD Guideline 402):

-

Test Animals: Healthy, young adult rats or rabbits are commonly used.[6]

-

Procedure (Limit Test):

-

The fur is clipped from the dorsal area of the trunk of the animals 24 hours before the test.[6]

-

A single dose of 2000 mg/kg body weight of the undiluted substance is applied evenly over a prepared area of skin (approximately 10% of the body surface area).[6]

-

The test site is covered with a porous gauze dressing and a semi-occlusive bandage for 24 hours.[10]

-

After 24 hours, the dressing is removed, and the treated skin is cleaned.

-

Animals are observed for mortality and signs of toxicity for at least 14 days.[6]

-

Body weights are recorded weekly.

-

A gross necropsy is performed on all animals at the end of the study.

-

Acute Inhalation Toxicity Assessment

This test evaluates the toxicity of a substance when inhaled.

Methodology (based on OECD Guideline 403):

-

Test Animals: Healthy, young adult rats are the preferred species.[11]

-

Procedure:

-

Animals are exposed to the test substance as a vapor, aerosol, or dust in a whole-body or nose-only inhalation chamber for a standard duration, typically 4 hours.[11][12]

-

A range of concentrations is tested to determine the LC50 (the concentration that is lethal to 50% of the test animals).[13]

-

Animals are observed for mortality, clinical signs, and body weight changes during and after exposure for at least 14 days.[14]

-

A gross necropsy is performed on all animals.

-

Skin Irritation/Corrosion Assessment

This test assesses the potential of a substance to cause reversible (irritation) or irreversible (corrosion) skin damage.

Methodology (based on OECD Guideline 404):

-

Test Animals: Albino rabbits are typically used.[15]

-

Procedure:

-

A small area of the animal's back is clipped free of fur.

-

0.5 mL of the liquid test substance is applied to the skin under a gauze patch.[15]

-

The patch is secured with a semi-occlusive dressing for 4 hours.[15][16]

-

After 4 hours, the patch is removed, and the skin is cleaned.

-

The skin is examined for erythema (redness) and edema (swelling) at 1, 24, 48, and 72 hours after patch removal.[16]

-

The severity of the reactions is scored according to a standardized scale.[16]

-

Eye Irritation/Corrosion Assessment

This test evaluates the potential of a substance to cause damage to the eye.

Methodology (based on OECD Guideline 405):

-

Test Animals: Albino rabbits are the recommended species.[17]

-

Procedure:

-

A single dose of 0.1 mL of the liquid test substance is instilled into the conjunctival sac of one eye of the animal. The other eye serves as a control.

-

The eyes are examined for corneal opacity, iris lesions, and conjunctival redness and swelling at 1, 24, 48, and 72 hours after instillation.[17]

-

The severity of the reactions is scored according to a standardized scale.[18]

-

Visualizations

General Experimental Workflow for Handling this compound

The following diagram illustrates a general workflow for the safe handling and use of this compound in a research setting.

References

- 1. This compound|lookchem [lookchem.com]

- 2. echemi.com [echemi.com]

- 3. fishersci.com [fishersci.com]

- 4. This compound | C10H12O | CID 13642 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. fragrancematerialsafetyresource.elsevier.com [fragrancematerialsafetyresource.elsevier.com]

- 6. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 7. Acute oral toxicity - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. fda.gov [fda.gov]

- 10. researchgate.net [researchgate.net]

- 11. Acute inhalation toxicity testing: considerations of technical and regulatory aspects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. rivm.nl [rivm.nl]

- 13. chemsafetypro.com [chemsafetypro.com]

- 14. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 15. oecd.org [oecd.org]

- 16. daikinchemicals.com [daikinchemicals.com]

- 17. :: Environmental Analysis Health and Toxicology [eaht.org]

- 18. ecetoc.org [ecetoc.org]

Spectroscopic Profile of 4'-Ethylacetophenone: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the spectroscopic data for 4'-Ethylacetophenone, a key aromatic ketone intermediate in various chemical syntheses. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, offering valuable insights for compound identification, purity assessment, and structural elucidation.

Spectroscopic Data Summary

The spectroscopic data for this compound is summarized below, providing a quick reference for its characteristic spectral features.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for determining the carbon-hydrogen framework of a molecule.

¹H NMR (Proton NMR) Data [1]

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| 7.87 | Doublet | 2H | Ar-H ortho to C=O |

| 7.27 | Doublet | 2H | Ar-H meta to C=O |

| 2.70 | Quartet | 2H | -CH₂- |

| 2.56 | Singlet | 3H | -COCH₃ |

| 1.25 | Triplet | 3H | -CH₃ |

¹³C NMR (Carbon-13 NMR) Data [2]

| Chemical Shift (ppm) | Assignment |

| 197.9 | C=O |

| 150.7 | Ar-C para to C=O |

| 134.9 | Ar-C ipso to C=O |

| 128.3 | Ar-C meta to C=O |

| 127.9 | Ar-C ortho to C=O |

| 29.1 | -CH₂- |

| 26.5 | -COCH₃ |

| 15.2 | -CH₃ |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The spectrum of this compound is characterized by the following key absorption bands.

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3000-2850 | Medium | C-H stretch (aliphatic) |

| ~1680 | Strong | C=O stretch (aromatic ketone) |

| ~1605, 1575 | Medium-Weak | C=C stretch (aromatic ring) |

| ~830 | Strong | C-H bend (para-disubstituted benzene) |

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of a compound and its fragments, which helps in determining the molecular weight and elemental composition.

Electron Ionization (EI) Mass Spectrometry Data [3][4]

| m/z | Relative Intensity (%) | Assignment |

| 148 | 28.4 | [M]⁺ (Molecular Ion) |

| 133 | 100.0 | [M-CH₃]⁺ (Base Peak) |

| 105 | 27.2 | [M-CH₃-CO]⁺ or [C₆H₄CH₂CH₃]⁺ |

| 77 | 9.8 | [C₆H₅]⁺ |

Experimental Protocols

The following are detailed methodologies for acquiring the spectroscopic data presented above.

NMR Spectroscopy

-

Accurately weigh 10-20 mg of this compound for ¹H NMR or 50-100 mg for ¹³C NMR.

-

Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in a clean, dry vial.

-

Ensure the sample is fully dissolved. Gentle vortexing or sonication can be used to aid dissolution.

-

Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean 5 mm NMR tube to remove any particulate matter.

-

The final solution height in the NMR tube should be approximately 4-5 cm.

-

Cap the NMR tube and carefully label it.

Instrumental Analysis: [5]

-

Insert the NMR tube into the spectrometer's spinner turbine and adjust the depth using a gauge.

-

Place the sample into the NMR magnet.

-

Lock the spectrometer onto the deuterium (B1214612) signal of the solvent.

-

Shim the magnetic field to optimize its homogeneity, which sharpens the NMR signals. This can be done manually or automatically.

-

Tune and match the probe for the desired nucleus (¹H or ¹³C).

-

Set the appropriate acquisition parameters (e.g., number of scans, pulse width, acquisition time, relaxation delay). For ¹³C NMR, proton decoupling is typically used.

-

Acquire the spectrum.

-

Process the raw data by applying Fourier transformation, phase correction, and baseline correction.

-

Calibrate the chemical shift scale using the residual solvent peak or an internal standard (e.g., Tetramethylsilane, TMS).

IR Spectroscopy

Sample Preparation (Thin Film Method): [7]

-

Dissolve a small amount (a few milligrams) of liquid this compound in a few drops of a volatile solvent (e.g., dichloromethane (B109758) or acetone).

-

Place a single, clean salt plate (e.g., NaCl or KBr) on a clean surface.

-

Apply a drop of the solution to the center of the salt plate.

-

Allow the solvent to evaporate completely, leaving a thin film of the sample on the plate.

-

If the resulting film is too thin (weak absorption), add another drop of the solution and let it evaporate. If it is too thick (peaks are too intense), clean the plate with a suitable solvent and prepare a more dilute solution.

-

Place the salt plate with the sample film into the sample holder of the FT-IR spectrometer.

-

Acquire a background spectrum of the empty instrument to account for atmospheric CO₂ and water vapor.

-

Acquire the sample spectrum. The instrument will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

-

Label the significant peaks with their corresponding wavenumbers.

Mass Spectrometry

Sample Introduction and Ionization (Electron Ionization - EI): [10][11][12]

-

Introduce a small amount of the volatile liquid sample into the mass spectrometer, often via a heated inlet system or through a gas chromatograph (GC-MS). The sample is vaporized in a low-pressure environment.

-

In the ion source, the gaseous sample molecules are bombarded with a high-energy beam of electrons (typically 70 eV).

-

This bombardment dislodges an electron from the molecule, forming a positively charged radical ion known as the molecular ion ([M]⁺•).

-

Excess energy from the electron impact can cause the molecular ion to fragment into smaller, positively charged ions and neutral fragments.

Mass Analysis and Detection: [10][11][12]

-

The positively charged ions (molecular ion and fragment ions) are accelerated by an electric field into the mass analyzer.

-

In the mass analyzer (e.g., a quadrupole or a magnetic sector), the ions are separated based on their mass-to-charge ratio (m/z).

-

The separated ions are detected by a detector, which generates a signal proportional to the number of ions at each m/z value.

-

The resulting mass spectrum is a plot of relative ion abundance versus m/z. The most abundant ion is designated as the base peak and is assigned a relative intensity of 100%.

Visualizations

The following diagrams illustrate key workflows and relationships in the spectroscopic analysis of this compound.

Caption: General workflow for the spectroscopic analysis of this compound.

Caption: Key fragmentation pathway of this compound in EI-MS.

References

- 1. 4-Ethylacetophenone(937-30-4) 1H NMR spectrum [chemicalbook.com]

- 2. 4-Ethylacetophenone(937-30-4) 13C NMR [m.chemicalbook.com]

- 3. This compound | C10H12O | CID 13642 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 4-Ethylacetophenone(937-30-4) MS [m.chemicalbook.com]

- 5. How To Prepare And Run An NMR Sample - Blogs - News [alwsci.com]

- 6. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

- 7. orgchemboulder.com [orgchemboulder.com]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. The Mass Spectrometry Experiment [sites.science.oregonstate.edu]

- 11. Mass Spectrometry [www2.chemistry.msu.edu]

- 12. chem.libretexts.org [chem.libretexts.org]

The Natural Occurrence of 4'-Ethylacetophenone in the Plant Kingdom: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

4'-Ethylacetophenone (CAS No. 937-30-4), an aromatic ketone, is a naturally occurring volatile organic compound (VOC) found in a variety of plant species. This technical guide provides a comprehensive overview of its presence in the botanical world, delving into its biosynthesis, methods for its detection and quantification, and a summary of its known occurrences. This document is intended to serve as a valuable resource for researchers in the fields of phytochemistry, drug discovery, and chemical ecology.

Natural Occurrence of this compound in Plants

This compound has been identified as a constituent of the volatile profiles of several plant species across different families. Its presence is significant in the study of plant-insect interactions, as it can act as a semiochemical, influencing the behavior of insects. While its presence has been confirmed in a number of species, quantitative data remains limited in the scientific literature.

Quantitative Data

The following table summarizes the known quantitative data for the occurrence of this compound in plants. It is important to note that the concentration of volatile compounds in plants can vary significantly based on factors such as the specific cultivar, environmental conditions, developmental stage, and the presence of biotic or abiotic stressors.

| Plant Species | Family | Plant Part | Concentration/Amount | Analytical Method | Reference(s) |

| Gossypium hirsutum (Upland Cotton) | Malvaceae | Aerial parts | 1.1503 ± 0.0618 (relative peak area) in susceptible variety 'Kelin 08-15' | Headspace Solid-Phase Microextraction Gas Chromatography-Mass Spectrometry (HS-SPME-GC-MS) | [1] |

| Not detected in resistant variety 'BR-S-10' | [1] | ||||

| Camellia sinensis (Tea) | Theaceae | Half-opened flowers (TF-S2) | Aroma Activity Value (ACI) of 57.35 | Headspace Solid-Phase Microextraction Gas Chromatography-Mass Spectrometry (HS-SPME-GC-MS) | [2][3] |

Note: The Aroma Activity Value (ACI) is a measure of a compound's contribution to the overall aroma and is calculated by dividing the concentration of the compound by its odor threshold. While not a direct measure of concentration, a high ACI value, such as that for acetophenone (B1666503) in tea flowers, indicates its significance to the plant's scent profile.[2][3]

This compound has also been reported in the following plants, although specific quantitative data was not available in the reviewed literature:

-

Ficus carica (Common Fig)[4]

-

Trifolium repens (White Clover)[4]

-

Crataegus monogyna (Common Hawthorn)[4]

-

Rubus idaeus (Red Raspberry)[4]

-

Rumex dentatus (Toothed Dock)

-

Polygonum glabrum (Denseflower Knotweed)

Biosynthesis of this compound in Plants

The biosynthesis of acetophenones in plants is primarily understood to occur through the shikimate pathway, followed by a β-oxidative pathway.[3][5] The shikimate pathway is a central metabolic route in plants and microorganisms for the production of aromatic amino acids, including phenylalanine, which serves as a key precursor for a vast array of secondary metabolites.[6][7][8]

The following diagram illustrates the generalized biosynthetic pathway leading to the formation of acetophenones.

The biosynthesis begins with the condensation of phosphoenolpyruvate (PEP) and erythrose 4-phosphate (E4P) to enter the shikimate pathway, ultimately yielding L-phenylalanine.[3] Phenylalanine is then converted to trans-cinnamic acid by the enzyme L-phenylalanine ammonia (B1221849) lyase (PAL). Through a series of subsequent reactions in the phenylpropanoid pathway, 4-coumaroyl-CoA is formed. This intermediate then enters a β-oxidative pathway. An impaired side-chain shortening of an aromatic 3-ketoacyl-CoA intermediate, followed by hydrolysis and decarboxylation, leads to the formation of the acetophenone core.[9][10] Further enzymatic modifications, such as ethylation, would then yield this compound.

Experimental Protocols

The identification and quantification of this compound in plant tissues are typically achieved through chromatographic techniques, primarily Gas Chromatography-Mass Spectrometry (GC-MS), often coupled with a pre-concentration step.

General Experimental Workflow

The following diagram outlines a general workflow for the analysis of this compound from plant material.

Key Experimental Methodologies

1. Headspace Solid-Phase Microextraction (HS-SPME)

This is a solvent-free, sensitive, and widely used technique for the extraction of volatile and semi-volatile compounds from plant matrices.[2][11][12]

-

Sample Preparation: A known weight of fresh or dried plant material is placed in a sealed headspace vial.

-

Extraction: An SPME fiber coated with a suitable stationary phase (e.g., Divinylbenzene/Carboxen/Polydimethylsiloxane - DVB/CAR/PDMS) is exposed to the headspace above the sample.[2] The vial is typically heated to a specific temperature (e.g., 40-60°C) for a defined period (e.g., 30-60 minutes) to facilitate the release of volatiles.

-

Desorption and Analysis: The SPME fiber is then retracted and inserted into the heated injection port of a gas chromatograph, where the adsorbed analytes are thermally desorbed and transferred to the GC column for separation and subsequent detection by a mass spectrometer.

2. Solvent Extraction

This method involves the use of an organic solvent to extract the aromatic compounds from the plant material.

-

Sample Preparation: The plant material is typically dried and ground to a fine powder to increase the surface area for extraction.

-

Extraction: The powdered plant material is macerated or sonicated in a suitable solvent (e.g., ethanol, methanol, dichloromethane) for a specific duration. The mixture is then filtered to separate the extract from the solid plant residue.

-

Concentration: The solvent is evaporated under reduced pressure (e.g., using a rotary evaporator) to obtain a concentrated extract containing the volatile compounds.

-

Analysis: The concentrated extract is then redissolved in a small volume of a suitable solvent and injected into the GC-MS for analysis.

3. Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

-

Separation: The extracted volatile compounds are separated based on their boiling points and polarity on a capillary column (e.g., DB-5ms). The oven temperature is programmed to ramp up over time to elute compounds with different volatilities.

-

Identification: As compounds elute from the column, they are ionized and fragmented in the mass spectrometer. The resulting mass spectrum, which is a unique fingerprint for each compound, is compared to spectral libraries (e.g., NIST, Wiley) for identification.

-

Quantification: The abundance of each compound is determined by integrating the area of its corresponding peak in the chromatogram. For accurate quantification, an internal standard (a known amount of a compound not naturally present in the sample) is often added at the beginning of the extraction process.

Conclusion

This compound is a naturally occurring aromatic compound found in a select number of plant species, playing a role in their chemical ecology. While its biosynthetic pathway is understood to originate from the shikimate and subsequent β-oxidative pathways, its quantitative presence in many of the identified plant sources remains to be fully elucidated. The experimental protocols outlined in this guide, particularly HS-SPME coupled with GC-MS, provide robust methods for the future investigation and quantification of this compound in various botanical matrices. Further research is warranted to expand the quantitative data across a wider range of plant species and to explore the potential signaling roles and bioactivities of this compound in plant systems and their interactions with other organisms.

References

- 1. Frontiers | Characterization of the volatile compounds in tea (Camellia sinensis L.) flowers during blooming [frontiersin.org]

- 2. Characterization of the volatile compounds in tea (Camellia sinensis L.) flowers during blooming - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Comparative Transcriptome and Volatile Metabolome Analysis of Gossypium hirsutum Resistance to Verticillium Wilt [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. scielo.br [scielo.br]

- 7. Characterisation of volatiles in dried white varieties figs (Ficus carica L.) - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Identification and quantitative analysis of the volatile substances emitted by maturing cotton in the field - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. notulaebotanicae.ro [notulaebotanicae.ro]

- 10. revues.cirad.fr [revues.cirad.fr]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

Technical Guide: Toxicological Profile of 4'-Ethylacetophenone

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

This technical guide provides a comprehensive overview of the available toxicological data for 4'-Ethylacetophenone (CAS No. 937-30-4). Due to a lack of extensive direct testing on this compound, this document relies significantly on data from structurally similar compounds, primarily its analogue 4'-methylacetophenone (B140295) and the parent compound acetophenone (B1666503), a practice known as read-across. This approach is a scientifically accepted method for predicting the toxicological properties of a substance. The available data suggests that this compound is of low acute toxicity, may be a skin and eye irritant, is not expected to be a skin sensitizer, and is not considered genotoxic.

Chemical and Physical Properties

| Property | Value | Reference |

| CAS Number | 937-30-4 | [1][2] |

| Molecular Formula | C10H12O | [1][2] |

| Molecular Weight | 148.20 g/mol | [1] |

| Appearance | Colorless to pale yellow liquid | [2][3] |

| Boiling Point | 239.6 °C at 760 mmHg | [2] |

| Melting Point | -20.6 °C | [2] |

| Flash Point | 90 °C (closed cup) | [4] |

| Density | 0.993 g/mL at 25 °C | |

| Solubility | Sparingly soluble in water; soluble in alcohol and chloroform. | [2] |

Toxicological Data

Acute Toxicity

No specific acute toxicity studies have been identified for this compound.[5] Data from structural analogues are used for assessment.

| Endpoint | Species | Route | Value | Read-Across Compound | Reference |

| LD50 | Rat | Oral | 1400 mg/kg | 4'-Methylacetophenone | |

| LD50 | Rabbit | Dermal | > 2000 mg/kg | 4'-Methylacetophenone | |

| LD50 | Rat | Oral | 815 mg/kg | Acetophenone | [6] |

| LD50 | Rabbit | Dermal | 15,900 µL/kg | Acetophenone |

Irritation and Sensitization

-

Skin Irritation: this compound is classified as a potential skin irritant based on GHS classifications.

-

Eye Irritation: It is also considered a potential eye irritant.

-

Skin Sensitization: No skin sensitization reactions were observed in a human maximization test with the analogue 4'-methylacetophenone.[7] Read-across data from acetophenone also indicates a lack of sensitization potential.[7][8]

Repeated Dose Toxicity

Direct studies on this compound are not available. The assessment for its analogue, 4'-methylacetophenone, utilizes a read-across to acetophenone and the Threshold of Toxicological Concern (TTC) approach.[9] A No-Observed-Adverse-Effect-Level (NOAEL) of 250 mg/kg/day has been identified for acetophenone in a 90-day rat study, based on changes in body weight at higher doses.[10]

Genotoxicity

Based on read-across data from 4'-methylacetophenone, this compound is not considered to be genotoxic.[7][8]

| Assay | System | Guideline | Result | Read-Across Compound | Reference |

| Bacterial Reverse Mutation (Ames Test) | S. typhimurium | OECD 471 | Negative | 4'-Methylacetophenone | [7] |

| In Vitro Micronucleus Test | Human Lymphocytes | OECD 487 | Negative | 4'-Methylacetophenone | [9][11] |

Carcinogenicity

No carcinogenicity studies have been performed on this compound. Safety data sheets indicate that it is not listed as a carcinogen by major regulatory agencies.[5] The parent compound, acetophenone, is classified by the EPA as Group D, not classifiable as to human carcinogenicity.[4]

Metabolism and Toxicological Pathways

Metabolism

No specific metabolism studies for this compound were identified. However, the metabolism of the parent compound, acetophenone, is well-documented and serves as a suitable model. Acetophenone is primarily metabolized in the liver. A key pathway involves the reduction of the ketone group to form an alcohol, followed by conjugation reactions (glucuronidation and sulfation) to facilitate excretion. A smaller fraction can undergo oxidation by cytochrome P450 enzymes.

Caption: Proposed metabolic pathway for this compound based on acetophenone metabolism.

Experimental Protocols

The following are generalized protocols for key toxicological assays, based on the OECD guidelines referenced in the safety assessments of analogue compounds.

Bacterial Reverse Mutation Assay (Ames Test) - Based on OECD 471

This test evaluates the potential of a substance to induce gene mutations in bacteria.

Caption: Workflow for the Ames Test (OECD 471).

Methodology:

-

Strains: Histidine-requiring strains of Salmonella typhimurium (e.g., TA98, TA100, TA1535, TA1537) and a tryptophan-requiring strain of Escherichia coli (e.g., WP2 uvrA) are used.[7][8]

-